![molecular formula C21H22FN3O3S B2402114 Isopropyl 2-(Allylthio)-5-(4-Fluorphenyl)-7-methyl-4-oxo-3,4,5,8-Tetrahydropyrido[2,3-d]pyrimidin-6-carboxylat CAS No. 923866-97-1](/img/structure/B2402114.png)

Isopropyl 2-(Allylthio)-5-(4-Fluorphenyl)-7-methyl-4-oxo-3,4,5,8-Tetrahydropyrido[2,3-d]pyrimidin-6-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

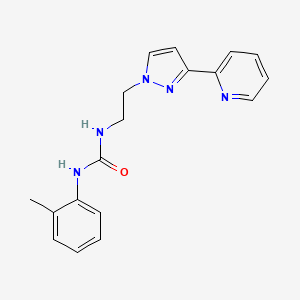

The compound “Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their anticancer activity and their ability to induce a selective pro-apoptotic mechanism in cancer cells .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step sequence. For instance, the synthesis of 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidines involves a highly efficient five-step route starting from resin-bound dimeric peptoids . Another method involves a palladium-catalyzed direct arylation for the selective functionalization of the C6 position of 2,4-diarylpyrrolo[2,3-d]pyrimidines .Molecular Structure Analysis

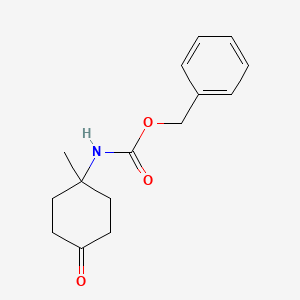

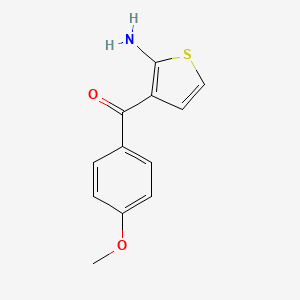

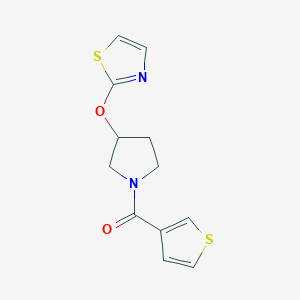

The molecular structure of similar compounds has been analyzed in various studies. For example, novel thieno[2,3-d]pyrimidines containing a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile were designed as potential inhibitors of PDE4 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a palladium-catalyzed direct arene C–H fluoroalkoxylation of 4-aryl-pyrrolo[2,3-d]pyrimidine derivatives with fluorinated alcohols has been described .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, two cyclometalated iridium(iii) complexes, named (4tfptp)2Ir(tpip) and (4tfptp)2Ir(Stpip), with 4-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine (4tfptp) as the main ligand and bis(diphenylphosphoryl)amide (tpip) or bis(diphenylphorothioyl)amide (Stpip) as the ancillary ligand, exhibit different emission peaks at 589 and 564 nm with photoluminescence quantum efficiencies (ΦPL) of 35% and 52% in CH2Cl2 solutions, respectively .Wissenschaftliche Forschungsanwendungen

- Eine kürzlich veröffentlichte Studie berichtete über die Pd-katalysierte direkte ortho-C–H-Arylierung von Pyrrolo[2,3-d]pyrimidin-Derivaten .

- In Kombination mit einer Matteson-CH₂-Homologisierung ermöglicht sie die formale anti-Markovnikov-Alken-Hydromethylierung .

Pd-katalysierte C–H-Arylierung

Hydromethylierungsreaktionen

Proteomikforschung

Wirkmechanismus

Target of Action

The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The primary targets of this compound include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the signaling pathways they are involved in

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For instance, it can disrupt the PI3K/AKT/mTOR pathway by inhibiting phosphatidylinositol-3 kinase and mammalian target of rapamycin, or the MAPK pathway by inhibiting p38 mitogen-activated protein kinases . These disruptions can lead to downstream effects such as cell cycle arrest, apoptosis, or reduced cell proliferation .

Pharmacokinetics

Like other pyrido[2,3-d]pyrimidines, it is expected to have good bioavailability and stability

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific target and pathway it affects. Generally, inhibition of the targets can lead to disruption of cell signaling, leading to effects such as reduced cell proliferation, cell cycle arrest, or induction of apoptosis . These effects contribute to its antitumor activity .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on similar compounds involve their potential applications in efficient organic light-emitting diodes (OLEDs). For example, the OLED based on the (4tfptp)2Ir(Stpip) complex with Stpip as the ancillary ligand exhibits better performance with a maximum brightness of 38,560 cd m−2, a maximum current efficiency of 86.3 cd A−1, a maximum external quantum efficiency (EQE max) of 24.7% and an EQE of 20.9% at a luminance of 10,000 cd m−2 .

Eigenschaften

IUPAC Name |

propan-2-yl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h5-9,11,16H,1,10H2,2-4H3,(H2,23,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAVFVTVRQUYCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Bromomethyl)phenyl]-1H-pyrazole;hydrobromide](/img/structure/B2402031.png)

![N-[2-(cyclohexen-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)

![Spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-carboxamide](/img/structure/B2402035.png)

![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)

![N-(4-chlorophenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2402039.png)

![3-(3-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2402043.png)

![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2402047.png)

![3-amino-N-[(3,4-dichlorophenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2402052.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2402053.png)